(S)-Anabasine-15N: Structural Dynamics, Physicochemical Properties, and Analytical Workflows
(S)-Anabasine-15N: Structural Dynamics, Physicochemical Properties, and Analytical Workflows
A Technical Whitepaper for Drug Development and Analytical Scientists
Executive Summary
(S)-Anabasine is a naturally occurring pyridine and piperidine alkaloid, primarily extracted from the tree tobacco plant (Nicotiana glauca)[1][2]. Structurally isomeric to nicotine, it acts pharmacologically as a nicotinic acetylcholine receptor agonist and a biphasic muscle relaxant[3][4]. The stable isotope-labeled variant, (S)-Anabasine-15N, incorporates a nitrogen-15 atom, typically within the piperidine ring[5]. This isotopic labeling represents a critical advancement for analytical chemistry and biosynthetic research, providing a robust internal standard for mass spectrometry that completely bypasses the isotopic exchange vulnerabilities inherent to deuterium-labeled analogs.
Chemical Structure and Isotopic Significance
Anabasine consists of a pyridine ring substituted at the 3-position by a 2-piperidyl group, with the (S)-enantiomer being the predominant naturally occurring stereoisomer[1][4]. In (S)-Anabasine-15N, the substitution of standard 14N with 15N increases the exact mass by approximately 1 Da (shifting from 162.115 Da to 163.112 Da)[1][6].
Causality of Isotope Choice: Why utilize 15N over Deuterium (2H)? In protic environments—such as LC-MS mobile phases containing water and methanol—the amine proton on the piperidine ring undergoes rapid hydrogen-deuterium exchange. If deuterium were used as the mass label at this position, the label would wash out into the solvent, destroying the internal standard's utility. The 15N label is covalently locked within the heterocyclic ring backbone, ensuring absolute mass stability during aggressive extraction and ionization processes.
Physicochemical Properties
Understanding the physical properties of anabasine is essential for proper handling, storage, and experimental design. The compound is highly susceptible to oxidative and hydrolytic degradation[4].
| Property | Value | Source |
| Molecular Formula | C10H14(15N)N (Single labeled) | [6] |
| Molecular Weight | 163.225 g/mol | [6] |
| Appearance | Colorless to yellow liquid | [1][7] |
| Boiling Point | 270 - 272 °C (at 760 mmHg) | [1][8] |
| Melting Point | 9 °C | [7][9] |
| Density | ~1.05 g/cm³ (at 20 - 25 °C) | [7][9] |
| Flash Point | 93 °C | [7][9] |
| Refractive Index | 1.5440 | [7] |
| Solubility | Soluble in water and most organic solvents | [1][7] |
| Storage Conditions | 2-8 °C, inert atmosphere, dark place | [4][7] |
Handling Causality: Anabasine darkens rapidly upon exposure to air due to the oxidation of the secondary amine in the piperidine ring[1]. Therefore, to preserve analytical integrity, it must be stored in amber glass under an inert atmosphere (such as Argon or Nitrogen) at 2-8 °C[4][7].
Biosynthetic Pathways and Isotopic Tracing
The biosynthesis of anabasine has been extensively mapped using 15N-labeled precursors. Ultra-high resolution LC-FTICR-MS studies on tobacco hairy roots expressing the lysine decarboxylase (LDC) gene have demonstrated that 15N-L-lysine is incorporated directly into the piperidine ring of anabasine[5][10].
Biosynthetic pathway of (S)-Anabasine-15N from 15N-L-Lysine and Nicotinic Acid.
Mechanistic Insight: The enzyme LDC decarboxylates 15N-L-lysine to form 15N-cadaverine, which is subsequently oxidized and cyclized to 15N-Δ1-piperideine. This intermediate condenses with a nicotinic acid derivative (sourced from the pyridine nucleotide cycle) to form the final bicyclic structure of anabasine[5].
Experimental Protocols and Workflows
LC-HRMS/MS Quantification Workflow
(S)-Anabasine-15N is the gold standard internal standard (IS) for quantifying anabasine in human urine, serving as a highly specific biomarker for tobacco exposure[1].
LC-MS/MS quantification workflow utilizing (S)-Anabasine-15N as an internal standard.
Step-by-Step Methodology:
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Sample Preparation & Spiking : Aliquot 1.0 mL of human urine into a microcentrifuge tube. Spike with 50 µL of a 100 ng/mL (S)-Anabasine-15N working solution. Causality: Spiking the IS at the very beginning ensures that any volumetric losses during extraction are mathematically normalized, as the IS and the target analyte will be lost at identical rates.
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Solid Phase Extraction (SPE) : Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 2 mL methanol followed by 2 mL of 2% formic acid in water. Load the spiked sample. Wash with 2 mL of 2% formic acid, then 2 mL of methanol. Elute with 2 mL of 5% NH4OH in methanol. Causality: Anabasine is a basic alkaloid. The acidic wash keeps the piperidine nitrogen protonated, strongly retaining it on the cation-exchange resin while neutral/acidic interferences wash away. The basic elution neutralizes the charge, releasing the analyte.
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Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
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UPLC Separation : Inject 5 µL onto a C18 UPLC column. Run a gradient elution from 5% to 60% Acetonitrile over 5 minutes.
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ESI-MS/MS Detection : Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Validation System: Monitor the Multiple Reaction Monitoring (MRM) transitions. Unlabeled anabasine is detected at m/z 163.1 → 120.1, while (S)-Anabasine-15N is monitored at m/z 164.1 → 121.1. Crucially, a blank matrix spiked only with the IS must be run alongside the samples. This self-validates the assay by proving the absence of unlabeled anabasine contamination within the IS stock, ensuring no false positives occur.
15N NMR Structural Elucidation Protocol
To confirm the precise location of the 15N label within synthesized or biosynthesized anabasine, 15N Nuclear Magnetic Resonance (NMR) spectroscopy is employed.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 10-20 mg of the purified (S)-Anabasine-15N in 600 µL of CDCl3 (Deuterated Chloroform). Causality: CDCl3 is chosen over protic solvents to prevent any potential hydrogen bonding disruptions at the piperidine nitrogen. Furthermore, it provides the necessary deuterium lock signal to stabilize the magnetic field during the long acquisition times required for nitrogen NMR.
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1D 15N NMR Acquisition : Acquire the spectrum at the 15N resonance frequency (e.g., 60.8 MHz on a 600 MHz instrument). Utilize an inverse-gated decoupling sequence. Causality: 15N has a negative gyromagnetic ratio. Standard continuous proton decoupling would lead to a negative Nuclear Overhauser Effect (NOE), which can completely nullify the 15N signal. Inverse-gated decoupling prevents this NOE buildup while still providing a decoupled, simplified spectrum.
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2D 1H-15N HSQC Validation : Execute a Heteronuclear Single Quantum Coherence (HSQC) pulse sequence. Validation System: The HSQC experiment correlates the 15N chemical shift directly to its attached proton (the NH proton of the piperidine ring). If the 15N label were mistakenly incorporated into the pyridine ring (which lacks an attached proton), no cross-peak would appear. The presence of the specific cross-peak self-validates the structural assignment of the isotope.
References
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[8] Fisher Scientific. SAFETY DATA SHEET - (+/-)-Anabasine. 8
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[5] ResearchGate. Isotopic patterns in the region of M +2 peak of anabasine obtained by LC-FTICR-MS. 5
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[10] ResearchGate. Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. 10
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[2] Srce.hr. UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. 2
Sources
- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. (±)-Anabasine | CAS#:13078-04-1 | Chemsrc [chemsrc.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Anabasine-15N | TRC-A637172-25MG | LGC Standards [lgcstandards.com]
- 7. (-)-ANABASINE CAS#: 13078-04-1 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
